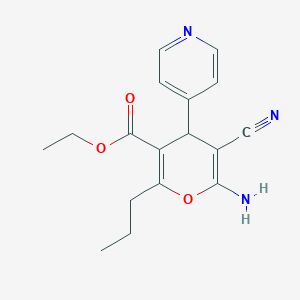
ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. This compound is characterized by its complex structure, which includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with an appropriate aldehyde to form a pyran ring, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyran or pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate include other pyran derivatives with different substituents. Examples might include:
- Ethyl 6-amino-5-cyano-2-methyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-ethyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35g/mol |
Nombre IUPAC |
ethyl 6-amino-5-cyano-2-propyl-4-pyridin-4-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-3-5-13-15(17(21)22-4-2)14(11-6-8-20-9-7-11)12(10-18)16(19)23-13/h6-9,14H,3-5,19H2,1-2H3 |
Clave InChI |
PSMSNTXENJIYNO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC |
SMILES canónico |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-2-methylaniline](/img/structure/B459043.png)
![N-[1-(4-chlorophenyl)-3-butenyl]-N-(2-methylphenyl)amine](/img/structure/B459046.png)
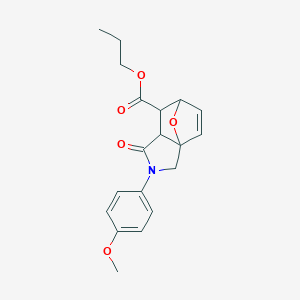
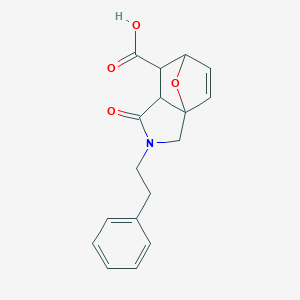

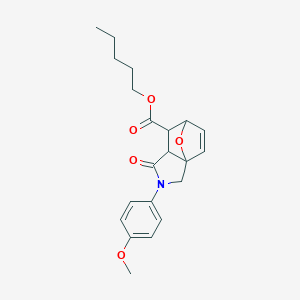
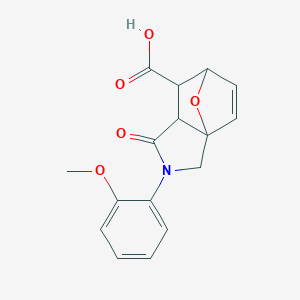
![Propyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B459056.png)
![2-Allyl-3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459057.png)

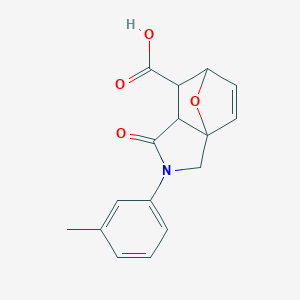
![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)
![8-Chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459062.png)
![8-Fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459063.png)
